Cas no 1493336-44-9 (tert-butyl N-{2-(methylamino)methylphenyl}carbamate)

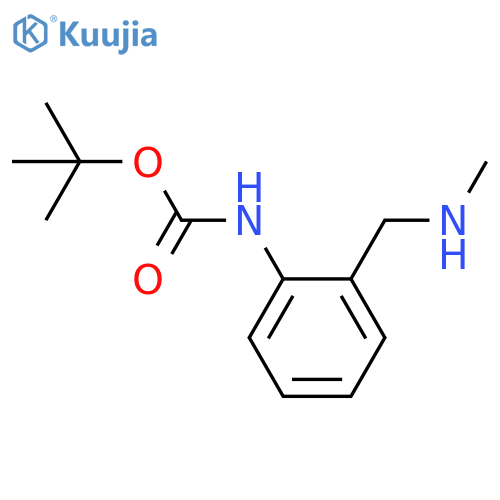

1493336-44-9 structure

商品名:tert-butyl N-{2-(methylamino)methylphenyl}carbamate

tert-butyl N-{2-(methylamino)methylphenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate

- tert-butyl N-{2-(methylamino)methylphenyl}carbamate

-

- インチ: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-8-6-5-7-10(11)9-14-4/h5-8,14H,9H2,1-4H3,(H,15,16)

- InChIKey: ZDEWNEXBRZAVHD-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)NC1=CC=CC=C1CNC

tert-butyl N-{2-(methylamino)methylphenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1588637-0.05g |

tert-butyl N-{2-[(methylamino)methyl]phenyl}carbamate |

1493336-44-9 | 95% | 0.05g |

$174.0 | 2023-07-10 | |

| Enamine | EN300-1588637-0.1g |

tert-butyl N-{2-[(methylamino)methyl]phenyl}carbamate |

1493336-44-9 | 95% | 0.1g |

$257.0 | 2023-07-10 | |

| Enamine | EN300-1588637-1.0g |

tert-butyl N-{2-[(methylamino)methyl]phenyl}carbamate |

1493336-44-9 | 95% | 1.0g |

$743.0 | 2023-07-10 | |

| Enamine | EN300-1588637-50mg |

tert-butyl N-{2-[(methylamino)methyl]phenyl}carbamate |

1493336-44-9 | 95.0% | 50mg |

$174.0 | 2023-09-23 | |

| Enamine | EN300-1588637-2.5g |

tert-butyl N-{2-[(methylamino)methyl]phenyl}carbamate |

1493336-44-9 | 95% | 2.5g |

$1454.0 | 2023-07-10 | |

| 1PlusChem | 1P01DVUN-50mg |

tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate |

1493336-44-9 | 95% | 50mg |

$269.00 | 2024-06-20 | |

| Aaron | AR01DW2Z-1g |

tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate |

1493336-44-9 | 95% | 1g |

$1047.00 | 2025-02-09 | |

| Aaron | AR01DW2Z-2.5g |

tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate |

1493336-44-9 | 95% | 2.5g |

$2025.00 | 2023-12-16 | |

| A2B Chem LLC | AX26623-1g |

tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate |

1493336-44-9 | 95% | 1g |

$1075.00 | 2024-01-04 | |

| A2B Chem LLC | AX26623-100mg |

tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate |

1493336-44-9 | 95% | 100mg |

$503.00 | 2024-01-04 |

tert-butyl N-{2-(methylamino)methylphenyl}carbamate 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1493336-44-9 (tert-butyl N-{2-(methylamino)methylphenyl}carbamate) 関連製品

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量